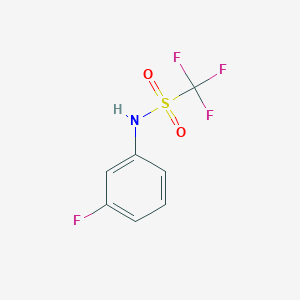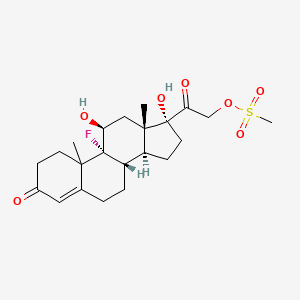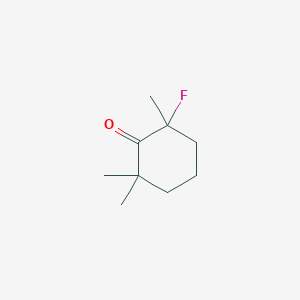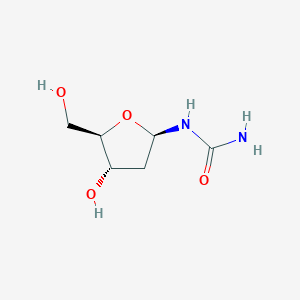
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene is a synthetic organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the core structure: This involves the construction of the tetrahydrochrysene skeleton through a series of cyclization reactions.
Introduction of functional groups: The diethyl and dimethoxy groups are introduced through alkylation and methoxylation reactions, respectively.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (5R,11R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of hormone-related disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of (5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to hormone receptors, modulating their activity.
Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Signaling Pathways: The compound may influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparación Con Compuestos Similares
Similar Compounds
- (5R,11R)-5,11-Dimethylhenicosane
- (5R,11R)-2,5,11-Trimethyloctadecane
- (5R,11R)-2,5,11-Trimethylhexadecane
Uniqueness
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene is unique due to its specific substitution pattern and chiral centers
Propiedades
Fórmula molecular |
C24H28O2 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
(5R,11R)-5,11-diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene |
InChI |
InChI=1S/C24H28O2/c1-5-15-11-17-13-19(25-3)8-10-22(17)24-16(6-2)12-18-14-20(26-4)7-9-21(18)23(15)24/h7-10,13-16H,5-6,11-12H2,1-4H3/t15-,16-/m1/s1 |
Clave InChI |
OXNGTFQCCCFINI-HZPDHXFCSA-N |
SMILES isomérico |
CC[C@@H]1CC2=C(C=CC(=C2)OC)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)OC |
SMILES canónico |
CCC1CC2=C(C=CC(=C2)OC)C3=C1C4=C(CC3CC)C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)

![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)

![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)


![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)


